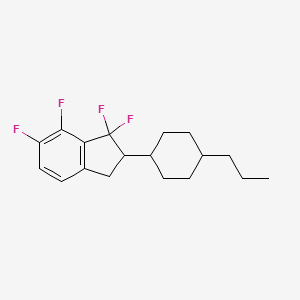
1,1,6,7-Tetrafluoro-2-(4-propylcyclohexyl)-2,3-dihydro-1H-indene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,6,7-Tetrafluoro-2-(4-propylcyclohexyl)-2,3-dihydro-1H-indene is a fluorinated organic compound with the molecular formula C18H22F4 This compound is characterized by the presence of four fluorine atoms and a propylcyclohexyl group attached to the indene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,6,7-Tetrafluoro-2-(4-propylcyclohexyl)-2,3-dihydro-1H-indene typically involves the following steps:
Cyclohexylation: The attachment of the propylcyclohexyl group can be accomplished through Friedel-Crafts alkylation using propylcyclohexyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl3).
Hydrogenation: The reduction of the double bond in the indene core to form the dihydro derivative can be carried out using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
化学反応の分析
Types of Reactions
1,1,6,7-Tetrafluoro-2-(4-propylcyclohexyl)-2,3-dihydro-1H-indene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas and a palladium catalyst to further reduce any remaining double bonds.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Fully saturated hydrocarbons
Substitution: Amino or thiol-substituted derivatives
科学的研究の応用
1,1,6,7-Tetrafluoro-2-(4-propylcyclohexyl)-2,3-dihydro-1H-indene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential use in fluorinated drug development due to its unique chemical properties.
Medicine: Explored for its potential as a fluorinated pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties such as increased thermal stability and chemical resistance.
作用機序
The mechanism of action of 1,1,6,7-Tetrafluoro-2-(4-propylcyclohexyl)-2,3-dihydro-1H-indene involves its interaction with molecular targets through its fluorinated and hydrophobic regions. The fluorine atoms can form strong interactions with biological targets, while the hydrophobic propylcyclohexyl group can enhance the compound’s ability to penetrate lipid membranes. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 1,1,6,7-Tetrafluoro-2-(4-methylcyclohexyl)-2,3-dihydro-1H-indene
- 1,1,6,7-Tetrafluoro-2-(4-ethylcyclohexyl)-2,3-dihydro-1H-indene
- 1,1,6,7-Tetrafluoro-2-(4-butylcyclohexyl)-2,3-dihydro-1H-indene
Uniqueness
1,1,6,7-Tetrafluoro-2-(4-propylcyclohexyl)-2,3-dihydro-1H-indene is unique due to its specific combination of fluorine atoms and the propylcyclohexyl group. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and enhanced stability, making it valuable for various applications in research and industry.
特性
CAS番号 |
694510-09-3 |
|---|---|
分子式 |
C18H22F4 |
分子量 |
314.4 g/mol |
IUPAC名 |
3,3,4,5-tetrafluoro-2-(4-propylcyclohexyl)-1,2-dihydroindene |
InChI |
InChI=1S/C18H22F4/c1-2-3-11-4-6-12(7-5-11)14-10-13-8-9-15(19)17(20)16(13)18(14,21)22/h8-9,11-12,14H,2-7,10H2,1H3 |
InChIキー |
IJAWDAPLCKDYRT-UHFFFAOYSA-N |
正規SMILES |
CCCC1CCC(CC1)C2CC3=C(C2(F)F)C(=C(C=C3)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diethyl [1-(piperidin-1-yl)prop-1-en-2-yl]phosphonate](/img/structure/B12528134.png)

![1-[(4-Ethenylphenyl)methyl]-3-ethyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12528140.png)
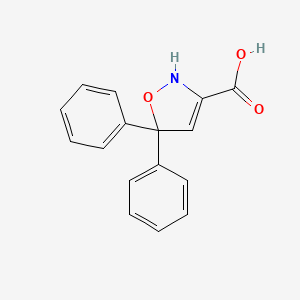
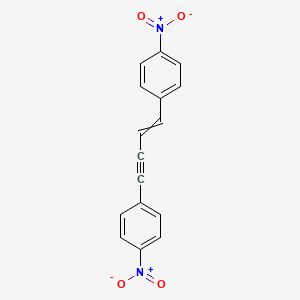
![Methyl [(1R)-1-(3-fluorophenyl)-3-oxobutyl]carbamate](/img/structure/B12528147.png)

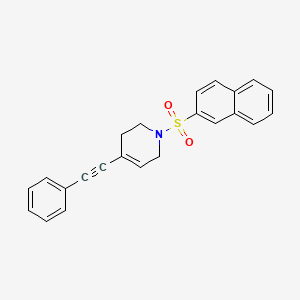
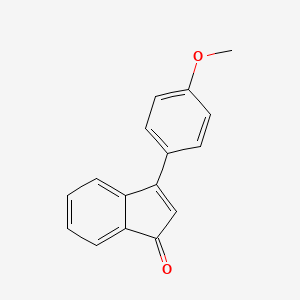


![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methylfuran-2-carboxamide](/img/structure/B12528191.png)
![3-Anilino-1-[2-(nitromethyl)cyclopentyl]-3-phenylpropan-1-one](/img/structure/B12528216.png)
![1,5,11-triazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraene](/img/structure/B12528221.png)
